2,4-dibromo-6-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound characterized by its multiple halogen substitutions and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves multiple steps, including halogenation, amide formation, and imine formationSubsequent steps involve the formation of the amide bond and the imine linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert imines to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants or UV stabilizers
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It may also interact with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(E)-{[2-(2-bromo-4-chlorophenoxy)acetyl]amino}methyl]phenol
- 2,4-Dibromo-6-[(E)-{[2-(2-bromo-4-chlorophenoxy)acetyl]amino}methyl]benzene
Uniqueness
The uniqueness of 2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE lies in its specific combination of halogen substitutions and the benzodioxole moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C23H14Br3ClN2O6 |
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Molecular Weight |
689.5 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C23H14Br3ClN2O6/c24-14-5-13(9-28-29-21(30)10-32-18-4-2-15(27)8-16(18)25)22(17(26)7-14)35-23(31)12-1-3-19-20(6-12)34-11-33-19/h1-9H,10-11H2,(H,29,30)/b28-9+ |
InChI Key |
GXHKXHYPCHHKQH-HIUVJMHLSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)/C=N/NC(=O)COC4=C(C=C(C=C4)Cl)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)C=NNC(=O)COC4=C(C=C(C=C4)Cl)Br |
Origin of Product |
United States |
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